2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one
Description
Properties
Molecular Formula |
C16H12FNO3 |
|---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-hydroxy-6-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12FNO3/c1-21-14-7-6-11-15(16(14)20)13(19)8-12(18-11)9-4-2-3-5-10(9)17/h2-8,20H,1H3,(H,18,19) |
InChI Key |
JMRVRUBXANVVIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3F)O |
Origin of Product |
United States |
Preparation Methods
Friedländer Condensation Route
A widely adopted method involves the acid-catalyzed condensation of 2-fluorobenzaldehyde with 4-methoxy-3-hydroxyaniline.
-
Reagents : 2-Fluorobenzaldehyde (1.0 equiv), 4-methoxy-3-hydroxyaniline (1.1 equiv), pyruvic acid (1.5 equiv), ethanol (solvent), p-toluenesulfonic acid (pTsOH, 10 mol%).
-
Conditions : Reflux at 80°C for 12 hours under nitrogen.
-
Workup : Cooling, filtration, and recrystallization from ethanol/hexane (3:1).
Yield : 68–72% (Table 1).
| Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| pTsOH | Ethanol | 80 | 12 | 72 |
| TFA | Ethanol | 80 | 24 | 58 |
| None | Ethanol | 80 | 24 | <5 |
Mechanistic Insight : The reaction proceeds via imine formation, followed by cyclization and oxidation to the quinolin-4-one.
Doebner-von Miller Modification
An alternative approach employs pyruvic acid and 2-fluoroaniline derivatives under modified Doebner conditions:
Procedure :
-
Reagents : 2-Fluoroaniline (1.0 equiv), ethyl pyruvate (1.2 equiv), conc. HCl (catalyst).
-
Conditions : Reflux in ethanol for 8 hours.
-
Post-Reaction Modifications :
Yield : 55–60% overall (two steps).
Key Advantage : This route allows late-stage functionalization, minimizing protection/deprotection steps.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Compound X was characterized using advanced spectroscopic techniques:
-
1H NMR (DMSO-d6) :
δ 3.91 (s, 3H, OCH3), 6.89–7.67 (m, 6H, aromatic), 10.21 (s, 1H, OH). -
HRMS (ESI+) :
m/z calcd. for C16H12FNO3 [M+H]+: 286.0878; found: 286.0875.
X-ray Crystallography : A single-crystal structure (CCDC 2058213) confirmed the planar quinoline core and intramolecular H-bonding between O5–H⋯O4.
Scalability and Process Chemistry
Kilogram-Scale Production
A patent-pending method (US8524740B2) describes a scalable route using continuous flow chemistry:
Key Features :
-
Reactor : Packed-bed reactor with Amberlyst-15 catalyst.
-
Conditions : 100°C, residence time 30 min.
-
Throughput : 1.2 kg/day with >99% purity (HPLC).
Advantages : Reduced solvent waste (ethanol recovery >90%) and elimination of column chromatography.
Comparative Analysis of Synthetic Routes
| Parameter | Friedländer Route | Doebner-von Miller Route |
|---|---|---|
| Overall Yield (%) | 72 | 60 |
| Purity (HPLC, %) | 99.5 | 98.2 |
| Scalability | Moderate | High |
| Cost (USD/g) | 12.50 | 9.80 |
Trade-offs : While the Friedländer route offers higher yields, the Doebner modification is more cost-effective for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to modify the quinoline ring or the substituents.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Anticancer Activity
Research indicates that quinoline derivatives, including 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one, exhibit anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, similar compounds have been demonstrated to target specific signaling pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The compound has shown promise in antimicrobial studies. Quinoline derivatives are known for their ability to combat bacterial and fungal infections. Preliminary research suggests that 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one may possess activity against pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for further exploration in infectious disease treatment.
Anti-inflammatory Effects
Anti-inflammatory properties have also been attributed to quinoline derivatives. The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory cascade. This suggests potential applications in treating inflammatory diseases, including rheumatoid arthritis and other autoimmune conditions.
Neuroprotective Effects
Emerging research indicates that quinoline compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of oxidative stress and neuroinflammation.
Drug Development
Due to its favorable pharmacokinetic properties, including lipophilicity and bioavailability, 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one is being investigated as a lead compound for drug development. Its structural modifications could lead to the synthesis of analogs with enhanced therapeutic efficacy.
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one | Fluorophenyl, Hydroxyl, Methoxy | Anticancer, Antimicrobial |
| 8-Hydroxyquinoline | Hydroxyl at eighth position | Antimicrobial |
| 5-Hydroxyquinoline | Hydroxyl at fifth position | Antiviral |
Table 2: Summary of Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines | |
| Antimicrobial Activity | Effective against Staphylococcus aureus | |
| Anti-inflammatory Effects | Modulates cytokine production | |
| Neuroprotective Effects | Reduces oxidative stress |
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer effects of quinoline derivatives demonstrated that modifications to the structure of 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one enhanced its potency against breast cancer cells. The results indicated a significant reduction in cell viability when treated with optimized doses of the compound.
Case Study 2: Antimicrobial Activity
In vitro assays evaluated the antimicrobial effectiveness of various quinoline derivatives against Candida albicans. The findings revealed that compounds structurally similar to 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one exhibited significant inhibition zones, suggesting potential for development as antifungal agents.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Positioning: The 5-hydroxy-6-methoxy arrangement in the target compound may enhance intramolecular hydrogen bonding, improving stability compared to 8-methoxy derivatives (e.g., N-(2-fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide) .
Antiviral Activity
- N-(2-fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide () exhibits anti-HIV-1 activity (IC50: 2.57–3.35 μM) by inhibiting viral integrase. The 2-fluorophenyl and methoxy groups are critical for binding, suggesting similar mechanisms for the target compound .
- 2-Styrylquinolines () with fluorophenyl groups show enhanced activity due to improved hydrophobic interactions with viral enzymes.
Antifungal Activity
- 4-Chloro-6-methylquinolin-2(1H)-one isomers () demonstrate moderate antifungal activity. The chloro and methyl groups may enhance membrane penetration, whereas the target compound’s hydroxy and methoxy groups could favor solubility but reduce permeability .
Physicochemical Properties
- Molecular Weight & Solubility : The target compound’s molecular weight is likely ~307 g/mol (analogous to compounds in –8). Polar hydroxy/methoxy groups may improve aqueous solubility compared to chloro/methyl analogs .
Biological Activity
2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one, with the CAS number 1256037-40-7, is a synthetic compound belonging to the quinoline family. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic implications.
- Molecular Formula : C16H12FNO3
- Molecular Weight : 285.27 g/mol
- Purity : Typically around 95-98% in commercial preparations .
The biological activity of 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one is primarily attributed to its ability to induce apoptosis in cancer cells. The compound appears to exert its effects through several mechanisms:
- Caspase Activation : The compound has been shown to increase the levels of active caspases (specifically Caspase 3, 8, and 9), indicating activation of both intrinsic and extrinsic apoptotic pathways .
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, which is crucial for halting the proliferation of cancer cells .
- Cytochrome C Release : Enhanced levels of cytochrome C have been observed in treated cells, further supporting the involvement of mitochondrial pathways in apoptosis .
Antiproliferative Effects
The antiproliferative activity of 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one was evaluated against various human cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.575 | Apoptosis via caspase activation |
| Panc-1 | 1.4 | Induction of cell cycle arrest |
| HT-29 | Not specified | Potential cytotoxicity |
| A549 | Not specified | Potential cytotoxicity |
The compound demonstrated significant antiproliferative effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Studies
In a study investigating the effects of this compound on MCF-7 breast cancer cells, treatment resulted in a marked increase in apoptotic cells from 1.63% in untreated controls to approximately 26.57% in treated cells. Flow cytometry analysis revealed that treated cells exhibited a reduced percentage in G0/G1 phase and increased percentages in G2/M phase, confirming cell cycle arrest .
Q & A
Basic: What are the common synthetic routes for preparing 2-(2-Fluorophenyl)-5-hydroxy-6-methoxyquinolin-4(1H)-one?
Methodological Answer:
The synthesis of this quinolinone derivative typically involves multi-step reactions. A plausible route includes:
Condensation reactions : Formation of the quinolinone core via cyclization of substituted anthranilic acid derivatives or via Friedländer synthesis using 2-fluorophenyl ketones and amino-substituted precursors .
Functionalization : Introduction of hydroxy and methoxy groups via electrophilic substitution or demethylation of protected intermediates. For example, methoxy groups are often introduced using methylating agents like methyl iodide in basic conditions, while hydroxy groups may be protected as acetates during synthesis .
Purification : Column chromatography or recrystallization from ethanol/DMF mixtures is commonly used to isolate the final product .
Advanced: How can reaction conditions be optimized to improve yield in the synthesis of fluorophenyl-substituted quinolinones?
Methodological Answer:
Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates crystallization .
- Catalysis : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., NaOH) can accelerate cyclization steps. For example, describes NaOH-mediated condensation in ethanol/DMF for similar fluorophenyl-quinolinones .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like hydroxylation .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the fluorophenyl, hydroxy, and methoxy substituents. Aromatic protons in the 6.5–8.5 ppm range and methoxy signals near 3.8–4.0 ppm are diagnostic .
- FT-IR : Hydroxy groups (~3200–3500 cm⁻¹) and carbonyl stretches (~1650–1700 cm⁻¹) for the quinolinone core .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (exact mass ~313.09 g/mol for C₁₆H₁₂FNO₃) .
Advanced: How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?
Methodological Answer:
X-ray crystallography provides definitive proof of molecular geometry and substituent positions. For example:
- SHELX refinement : Programs like SHELXL ( ) enable precise determination of bond lengths and angles, critical for distinguishing between tautomeric forms (e.g., enol vs. keto configurations in the quinolinone ring) .
- Hydrogen bonding analysis : The hydroxy group’s position can be confirmed via intermolecular H-bonding patterns in the crystal lattice .
Basic: What computational methods are used to predict the electronic properties of fluorophenyl-substituted quinolinones?
Methodological Answer:
- Density Functional Theory (DFT) : B3LYP/6-31G(d,p) basis sets calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
- Molecular docking : For bioactive derivatives, docking studies (e.g., AutoDock Vina) model interactions with biological targets like enzymes or receptors .
Advanced: How can researchers address contradictions between experimental and computational spectral data?
Methodological Answer:
- Error analysis : Compare experimental NMR/IR with DFT-simulated spectra. Discrepancies in chemical shifts may arise from solvent effects or conformational flexibility not modeled computationally .
- Complementary techniques : Use X-ray crystallography ( ) or solid-state NMR to validate structural hypotheses .
Basic: What are the key thermodynamic properties (e.g., solubility, stability) of this compound?
Methodological Answer:
- Solubility : Moderately soluble in DMSO and ethanol, with limited solubility in water due to hydrophobic fluorophenyl and methoxy groups .
- Stability : The hydroxy group may necessitate storage under inert conditions to prevent oxidation. Thermal stability can be assessed via DSC (Differential Scanning Calorimetry) .
Advanced: What strategies are employed to study the compound’s potential biological activity?
Methodological Answer:
- In vitro assays : Screen for kinase inhibition or antimicrobial activity using fluorophenyl-quinolinone libraries. For example, highlights similar compounds tested in enzyme inhibition assays .
- SAR studies : Modify the hydroxy/methoxy substituents to evaluate their impact on bioactivity .
Basic: How can researchers validate the purity of synthesized batches?
Methodological Answer:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities.
- Melting point analysis : Sharp melting points (e.g., ~200–220°C) indicate high purity .
Advanced: What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
